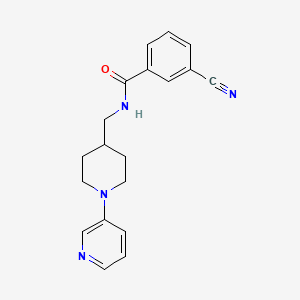![molecular formula C24H24ClN5O2 B2959178 3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845627-96-5](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Fenvalerate is synthesized through a multistep process involving the condensation of various chemical intermediates. The key steps include the reaction of 4-chlorobenzyl chloride with 3-phenoxybenzyl cyanide to form the core structure. Subsequent esterification with isovaleric acid yields the final product. The synthesis is well-established and has been optimized for industrial production .
Molecular Structure Analysis
The molecular formula of fenvalerate is C₂₅H₂₂ClNO₃ . It consists of a central pyrimidine ring fused with a benzene ring. The chlorine atom at the 4-position of the benzene ring enhances its insecticidal activity. The cyano group (CN) and the phenoxy group (C₆H₅O-) contribute to its stability and lipophilicity. The overall structure ensures efficient binding to insect nerve receptors .
Chemical Reactions Analysis
Fenvalerate undergoes hydrolysis under alkaline conditions, leading to the formation of its primary metabolite, 3-phenoxybenzoic acid . This metabolic pathway is essential for its detoxification and elimination from the environment. Additionally, fenvalerate can undergo photochemical degradation when exposed to sunlight .
Physical And Chemical Properties Analysis
作用机制
Fenvalerate acts as a voltage-gated sodium channel modulator in insect neurons. It binds to the sodium channels, preventing their closure during nerve impulses. This results in prolonged depolarization, paralysis, and eventual death of the insect. Its selectivity for insect receptors minimizes toxicity to mammals .
未来方向
: Jyoti Rani, Sanjiv Kumar, Monika Saini, Jyoti Mundlia, & Prabhakar Kumar Verma. (2016). Biological potential of pyrimidine derivatives in a new eraResearch on Chemical Intermediates, 42(10), 6777–6804. : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 … - MDPI. (2010). Retrieved from [source](https://www.mdpi.com/142
属性
CAS 编号 |
845627-96-5 |
|---|---|
分子式 |
C24H24ClN5O2 |
分子量 |
449.94 |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-4-10-19(11-5-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h4-11,16H,12-14H2,1-3H3 |
InChI 键 |
RUUHOOXMFRAAPS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2959097.png)

![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)
